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Compound of Interest

Compound Name:
7-Cyano-7-deaza-2'-deoxy

guanosine

Cat. No.: B15093610

Get Quote

The primary difference between guanine and 7-deazaguanine is the substitution of the nitrogen

atom at position 7 with a carbon-hydrogen (C-H) group. This seemingly subtle change has

profound implications for the functionality of DNA oligomers. The N7 position in guanine is a

hydrogen bond acceptor involved in Hoogsteen base pairing, which can lead to the formation of

stable secondary structures like G-quadruplexes, especially in GC-rich sequences.[1][2] By

replacing this nitrogen, 7-deazaguanine disrupts the potential for Hoogsteen pairing while

leaving the standard Watson-Crick base pairing with cytosine unaffected.[1] This modification is

particularly useful for destabilizing unwanted secondary structures that can impede enzymatic

processes.[1][3]

Below is a summary of the key comparative properties:
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Property
Standard DNA
Oligomer (with
Guanine)

7-Deazaguanine
Modified Oligomer

Rationale for
Difference

Secondary Structure

Formation

Prone to forming G-

quadruplexes and

other secondary

structures in GC-rich

regions via Hoogsteen

base pairing.[1][3]

Reduced tendency to

form secondary

structures.[2]

The replacement of

N7 with a C-H group

eliminates the key

hydrogen bond

acceptor site required

for Hoogsteen pairing.

[1]

Duplex Stability (Tm)

Generally high,

especially for GC-rich

sequences.

Can be slightly

destabilizing or have a

negligible effect,

depending on the

sequence context and

specific modifications.

[4][5]

Alteration of the

purine ring's electronic

properties and

elimination of a

potential cation

binding site in the

major groove can

impact stability.[5]

PCR Amplification

Can be inefficient for

GC-rich templates due

to stable secondary

structures causing

polymerase stalling.[1]

[3]

Significantly improves

amplification efficiency

of GC-rich sequences.

[2][3]

Prevents the

formation of

secondary structures

that block the

progression of DNA

polymerase.[1]

DNA Sequencing

GC-rich regions often

lead to band

compression and

other artifacts in

Sanger sequencing.

Resolves band

compression and

improves the quality of

sequencing data for

GC-rich templates.[1]

The elimination of

secondary structures

allows for uniform

migration of DNA

fragments during

electrophoresis.

Restriction Enzyme

Cleavage

Generally susceptible

to cleavage by

restriction enzymes at

their recognition sites.

Can be resistant to

cleavage by certain

restriction enzymes

whose recognition

The modification at

the N7 position can

sterically hinder or

prevent the binding of

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.researchgate.net/publication/11525303_7-Deaza-2-deoxyguanosine_allows_PCR_and_sequencing_reactions_from_CpG_islands
https://pubmed.ncbi.nlm.nih.gov/11836448/
https://www.researchgate.net/publication/19968752_Structure-independent_DNA_amplification_by_PCR_using_7-deaza-2'-deoxyguanosine
https://www.researchgate.net/publication/11525303_7-Deaza-2-deoxyguanosine_allows_PCR_and_sequencing_reactions_from_CpG_islands
https://ptacts.uspto.gov/ptacts/public-informations/petitions/1537563/download-documents?artifactId=0r32iT9s29CIsEtJ_npiQHcU4cBc9s3iCoum5e0iesPJsx9FYtgXvGI
https://www.researchgate.net/publication/247277736_The_Effect_of_Site-Specific_Modifications_of_DNA_on_Thermodynamic_Stability_Ion_Binding_and_Hydration
https://www.researchgate.net/publication/247277736_The_Effect_of_Site-Specific_Modifications_of_DNA_on_Thermodynamic_Stability_Ion_Binding_and_Hydration
https://www.researchgate.net/publication/11525303_7-Deaza-2-deoxyguanosine_allows_PCR_and_sequencing_reactions_from_CpG_islands
https://pubmed.ncbi.nlm.nih.gov/11836448/
https://www.researchgate.net/publication/19968752_Structure-independent_DNA_amplification_by_PCR_using_7-deaza-2'-deoxyguanosine
https://pubmed.ncbi.nlm.nih.gov/11836448/
https://www.researchgate.net/publication/11525303_7-Deaza-2-deoxyguanosine_allows_PCR_and_sequencing_reactions_from_CpG_islands
https://www.researchgate.net/publication/11525303_7-Deaza-2-deoxyguanosine_allows_PCR_and_sequencing_reactions_from_CpG_islands
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15093610?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


involves the N7 atom

of guanine.[2]

the restriction

enzyme.

Experimental Data and Protocols
Thermal Stability Analysis (Melting Temperature, Tm)
The melting temperature (Tm) is a critical parameter for assessing the stability of a DNA

duplex. It is defined as the temperature at which 50% of the double-stranded DNA has

dissociated into single strands.[6] The incorporation of 7-deazaguanine can influence duplex

stability, and this effect is often sequence-dependent.[4]

Experimental Protocol: UV Thermal Denaturation

Sample Preparation: Anneal complementary DNA strands (one with and one without the 7-

deazaguanine modification) by mixing equimolar amounts in a buffered solution (e.g., 10 mM

sodium phosphate, 1 M NaCl, pH 7.0).

Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled

cuvette holder.

Data Acquisition: Monitor the absorbance at 260 nm (A260) as the temperature is increased

at a controlled rate (e.g., 0.5 °C/minute) from a low temperature (e.g., 20 °C) to a high

temperature (e.g., 90 °C).

Data Analysis: Plot A260 versus temperature to generate a melting curve. The Tm is

determined from the first derivative of this curve, corresponding to the peak of the transition.

Comparative Data:

Studies have shown that the effect of 7-deazaguanine on duplex stability can vary. For

instance, incorporating a (5-aminopent-1-ynyl)-modified 7-deaza-2'-deoxyguanosine into

certain oligomers resulted in almost no change in stability compared to the native DNA duplex.

[4] Conversely, other modifications at the 7-position, such as a propynyl group, have been

shown to increase duplex stability.[7] In most cases where unsubstituted 7-deazaguanine is

used to resolve secondary structures, a slight reduction in Tm may be observed due to the

altered properties of the major groove.[5]
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Application in PCR of GC-Rich Templates
The primary application of 7-deazaguanine-containing oligomers is to overcome challenges in

the amplification and sequencing of GC-rich DNA.[1][3] These regions are notoriously difficult

to process due to the formation of stable secondary structures that cause DNA polymerase to

stall.[3]

Experimental Protocol: Comparative PCR

Template: Use a DNA template known to be GC-rich (e.g., a gene promoter region).[3]

Reaction Mixes: Prepare two sets of PCR reactions.

Control Reaction: Use a standard dNTP mix containing dGTP.

Test Reaction: Substitute a portion of the dGTP with 7-deaza-dGTP. A commonly

recommended ratio is 3:1 (7-deaza-dGTP:dGTP).[2]

PCR Cycling: Perform PCR using a standard thermal cycling protocol appropriate for the

primers and template.

Analysis: Analyze the PCR products by agarose gel electrophoresis. Compare the yield and

specificity of the amplified product between the control and test reactions.

Expected Results:

For GC-rich templates, the reaction containing 7-deaza-dGTP is expected to show a

significantly higher yield of the specific PCR product compared to the control reaction, which

may show weak or no amplification.[3] This improved result is a direct consequence of 7-

deaza-dGTP minimizing the secondary structures of the template DNA.[1]
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Structural Comparison: Guanine vs. 7-Deazaguanine

Guanine 7-Deazaguanine

N7 (H-bond acceptor
for Hoogsteen pairing)

C7-H (Prevents
Hoogsteen pairing)

Click to download full resolution via product page

Caption: Structural difference between guanine and its analog, 7-deazaguanine.
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Standard PCR (GC-Rich Template) PCR with 7-Deaza-dGTP
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Experimental Workflow for Oligomer Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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